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Core Characteristics of CNX-774

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: CNX-774
Cat. No.: S547899

The table below summarizes the fundamental biochemical and pharmacological properties of CNX-774:

Property Description

Primary Known Target Bruton's Tyrosine Kinase (BTK) [1] [2]

Mechanism Irreversible, covalent binder [1] [3]

Covalent Bond Site Cysteine 481 (Cys-481) in the ATP-binding pocket of BTK [1] [2] [4]
Potency (ICso) <1 nM (enzyme assay); 1-10 nM (cellular assays) [1] [2]

Oral Availability Yes [1] [2]

Molecular Weight 499.5 g/mol [1] [2]

Chemical Formula C26H22FN7Os3 [1] [2]

Dual Mechanisms of Action

CNX-774 exhibits a dual mechanism of action, involving its intended target and a separate, therapeutically

valuable off-target activity.

Primary Mechanism: BTK Inhibition
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CNX-774 was designed as a covalent BTK inhibitor. The inhibitor forms a permanent covalent bond with
the Cys-481 residue of BTK, leading to sustained suppression of B-cell receptor signaling pathways [1] [3]
[4]. The crystal structure of the BTK-CNX-774 complex (PDB ID: 5P9K) confirms this binding mode [4].

Secondary Mechanism: ENT1 Blockade in Cancer

Recent research has revealed that CNX-774's ability to block ENT1 is key to its efficacy in overcoming
drug resistance [5] [6]. The following diagram illustrates how this dual inhibition overcomes resistance in

pancreatic cancer cells.

This diagram illustrates how CNX-774 blocks the ENT1 salvage pathway, which cancer cells use to resist
DHODH inhibitors like Brequinar. By inhibiting both pathways, CNX-774 induces profound pyrimidine
depletion and cell death [5] [6].

Experimental Data & Research Findings

Key experimental findings that highlight the therapeutic potential of CNX-774, particularly in combination

therapy, are summarized below.

Study Focus Key Findings Experimental Model

Overcoming BQ  CNX-774 (100 nM) synergized with Brequinar (25 S2-013 and other PDAC cell

Resistance 1M), causing profound cell viability loss and lines in vitro [5].
pyrimidine nucleotide depletion in resistant PDAC
cells [5].
BTK- The synergistic effect with BQ was independent Genetic and pharmacologic
Independent of BTK inhibition and directly attributable to ENT1 validation [5].
Effect blockade [5] [6].
*In Vivo* Efficacy n Combined DHODH and ENT1 targeting Immunocompetent,
dramatically suppressed tumor growth and orthotopic mouse model of
prolonged survival [5] [6]. PDAC [5].
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Detailed Experimental Protocols

The key experiments that identified and validated CNX-774's activity are detailed below for experimental

replication.

Kinase Inhibitor Combination Screen

This screen identified CNX-774 as a potent sensitizer to DHODH inhibition [5].

¢ Cell Seeding: S2-013 pancreatic cancer cells were seeded in 96-well plates (2x103 cells/well) and
allowed to equilibrate overnight.

e Compound Treatment: Cells were treated with compounds from a kinase inhibitor library (100 nM
final concentration) alongside either 25 pM Brequinar (BQ) or a DMSO vehicle control.

¢ Viability Assessment: After 72 hours, cell viability was quantified using the CellTiter-Glo
Luminescent Assay.

 Hit Identification: A synergy score was calculated for each kinase inhibitor as (viability under
BQ + kinase inhibitor) / (viability under vehicle + kinase inhibitor). CNX-
774 was a top hit with one of the lowest scores [5].

Validation of ENT1 as the Mechanistic Target

Follow-up studies confirmed ENT1 blockade as the mechanism of action [5].

¢ Genetic Knockout: ENT1 was knocked out in PDAC cell lines using CRISPR/Cas9 technology with
lentiviral delivery of sgRNASs.
¢ Phenotypic Confirmation: ENT1 knockout cells showed:
o Impaired uptake of exogenous uridine.
o Profound sensitization to BQ treatment, mirroring the effect of adding CNX-774.
e Conclusion: These results confirmed that CNX-774 overcomes resistance by inhibiting ENT1-
mediated nucleoside salvage [5].

Future Research and Clinical Implications

The discovery of CNX-774's ENT1 inhibitory activity revitalizes the concept of targeting nucleotide

metabolism for cancer therapy. It provides strong proof-of-concept for dual targeting of de novo
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pyrimidine synthesis (via DHODH) and the nucleoside salvage pathway (via ENT1) as a viable
treatment strategy, particularly for aggressive cancers like PDAC [5] [6]. This finding also aligns with
broader research efforts exploring DHODH inhibition in combination with other agents, such as BCL-XL

inhibitors [7] or immune checkpoint blockade [8].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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